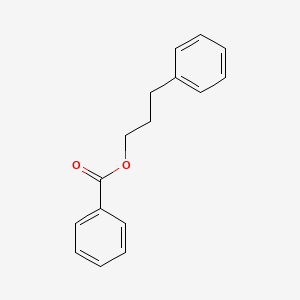

3-Phenylpropyl benzoate

CAS No.: 60045-26-3

Cat. No.: VC3879438

Molecular Formula: C16H16O2

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60045-26-3 |

|---|---|

| Molecular Formula | C16H16O2 |

| Molecular Weight | 240.3 g/mol |

| IUPAC Name | 3-phenylpropyl benzoate |

| Standard InChI | InChI=1S/C16H16O2/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2 |

| Standard InChI Key | ONPVMQLRVWKFFL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2 |

| Canonical SMILES | C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characterization

3-Phenylpropyl benzoate (CAS No. 60045-26-3) is an aromatic ester with the molecular formula . Its IUPAC name, 3-phenylpropyl benzoate, reflects its structure: a benzoic acid moiety esterified with 3-phenylpropanol . The compound’s canonical SMILES string, \text{C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2, highlights the phenylpropyl chain linked via an ester bond to a benzoyl group .

Molecular and Crystallographic Data

The molecular weight of 3-phenylpropyl benzoate is 240.30 g/mol, with a monoisotopic mass of 240.115 Da . X-ray crystallography data, though limited for this specific compound, suggests that analogous esters like ethyl 3-(3-phenylpropyl)benzoate form stable crystals suitable for structural analysis . The compound’s topological polar surface area (26.3 Ų) and rotatable bond count (6) indicate moderate flexibility, which influences its physicochemical behavior .

Spectral Signatures

Nuclear magnetic resonance (NMR) spectroscopy of related esters, such as ethyl 4-(3-phenylpropyl)benzoate, reveals characteristic peaks:

-

NMR: Aromatic protons resonate between 7.18–7.59 ppm, while methylene groups in the propyl chain appear at 2.05–2.70 ppm .

-

NMR: The carbonyl carbon of the ester group is observed at 167–170 ppm, with aromatic carbons in the range of 125–142 ppm .

Infrared (IR) spectroscopy shows a strong absorption band at 1735 cm, corresponding to the ester carbonyl group .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The esterification of benzoic acid with 3-phenylpropanol is the most direct route. A typical procedure involves:

-

Acid Activation: Benzoic acid is treated with thionyl chloride () to form benzoyl chloride .

-

Esterification: Reacting benzoyl chloride with 3-phenylpropanol in the presence of a base (e.g., triethylamine) yields 3-phenylpropyl benzoate .

-

Purification: Crude product is purified via column chromatography or recrystallization .

Alternative methods include using dehydrating agents like dicyclohexylcarbodiimide (DCC) or benzoic anhydrides to drive esterification . For example, 2,6-dimethyl-4-nitrobenzoic anhydride (DMNBA) has been employed as a coupling reagent, achieving yields >90% under mild conditions .

Industrial Manufacturing

Large-scale production optimizes solvent systems and catalysts. A patented process employs tin(II) oxide as a catalyst, operating at 60–100°C under nitrogen to minimize side reactions . Key challenges include controlling impurities such as color bodies (APHA >100), which form via thermal degradation of reactants .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Source |

|---|---|---|

| Density (25°C) | 1.087 g/cm³ | |

| Boiling Point | 366.2°C at 760 mmHg | |

| Refractive Index | 1.562 | |

| Vapor Pressure (25°C) | mmHg |

Solubility and Partitioning

3-Phenylpropyl benzoate is lipophilic (), with negligible solubility in water (<0.1 mg/L) . It exhibits high solubility in organic solvents:

Applications and Industrial Uses

Flavoring and Fragrance

Approved by the European Food Safety Authority (EFSA) as a flavoring agent (FL No. 09.836), it imparts sweet, balsamic notes to foods and cosmetics . The compound’s low odor threshold (0.2 ppb) makes it effective in trace amounts .

Plasticizers in Polymer Chemistry

Recent patents highlight its role as a non-phthalate plasticizer in polyvinyl chloride (PVC) plastisols . Key advantages include:

-

Low Viscosity: 12,000 cP at 25°C (vs. 18,000 cP for diethylhexyl phthalate) .

-

Thermal Stability: Decomposition onset at 280°C, suitable for high-temperature processing .

-

Migration Resistance: <0.5% weight loss after 30 days at 40°C .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing tricyclic ABE ring systems, which are structural analogs of neuroactive alkaloids like methyllycaconitine . Its ester group undergoes hydrolysis to yield 3-phenylpropanol, a key intermediate in antidepressant synthesis .

| Parameter | Prediction | Probability |

|---|---|---|

| Blood-Brain Barrier | BBB+ | 0.9840 |

| Human Intestinal Absorption | HIA+ | 0.9886 |

| Caco-2 Permeability | High | 0.8425 |

| Ames Mutagenicity | Negative | 0.8912 |

Environmental Impact

Future Research Directions

-

Green Synthesis: Developing biocatalytic routes using lipases (e.g., Candida antarctica Lipase B) to replace toxic catalysts .

-

Drug Delivery: Exploiting its BBB permeability for neuroactive drug formulations .

-

Polymer Blends: Optimizing compatibility with biopolymers like polylactic acid (PLA) for sustainable packaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume